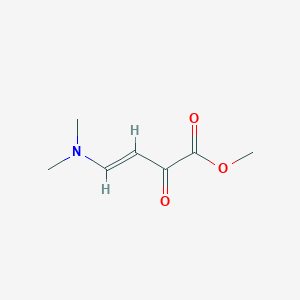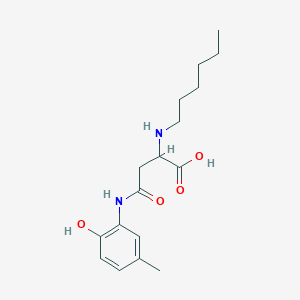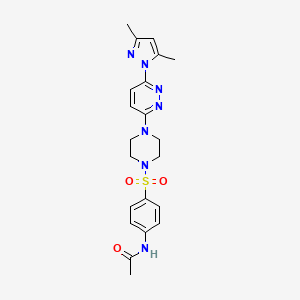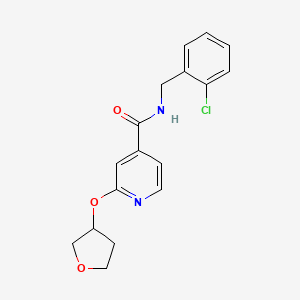
3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester” is a complex organic compound. It seems to be related to 3-Butenoic acid and 2-Butenoic acid, 3-methyl-, methyl ester . These compounds are typically used in the synthesis of polymers and other complex organic compounds.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there is a study that used a similar compound, 3-aminocarbonyl-3-butenoic acid methyl ester (ABM), to prepare a high molecular weight poly(acrylonitrile-co-3-ammoniumcarboxylate-3-butenoic acid methyl ester) [P(AN-co-ABM)] by aqueous suspension polymerization .
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques : A study presents a simple route to synthesize esters of 3-alkyl-4-oxo-2-butenoic acid, highlighting the difficulty in accessing both E and Z configurations of these compounds. This work could be relevant in understanding the synthesis of 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester and related compounds (Bolchi, Roda, & Pallavicini, 2018).
Chemical Transformations : Research on methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate details acid-catalyzed reactions and the formation of various substitution products. These findings might provide insights into the reactivity and potential transformations of 3-Butenoic acid derivatives (Baš et al., 2001).
Potential Medical Applications
- Breast Cancer Treatment : A study from 1958 discusses compounds related to 4-oxo-butenoic acid derivatives, including their use as anti-tumor agents against breast carcinoma. This indicates potential medical applications of structurally similar compounds (Miles et al., 1958).
Applications in Material Science
- Organic Solar Cells : The use of amine-based, alcohol-soluble fullerene derivatives, including those similar to this compound, in polymer solar cells shows potential in material science. These compounds can act as acceptor and cathode interfacial material, enhancing solar cell performance (Lv et al., 2014).
Analytical Chemistry Applications
- HPLC of Biological Thiols : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been used as a fluorogenic labeling reagent for high-performance liquid chromatography of biologically important thiols. This research could be relevant to understand the use of 3-Butenoic acid derivatives in analytical chemistry (Gatti et al., 1990).
properties
IUPAC Name |
methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJCKBYZDSVTK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477882.png)
![7-ethyl-8-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2477883.png)


![2-Phenylmethoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2477887.png)
![2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2477888.png)

![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2477896.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

![(5E)-3-benzyl-5-[(2-cyclohexylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
